An In-depth Technical Guide to the Physical and Chemical Properties of Pent-4-enamide
An In-depth Technical Guide to the Physical and Chemical Properties of Pent-4-enamide
For Researchers, Scientists, and Drug Development Professionals
Pent-4-enamide, a versatile chemical compound, holds significance as a synthetic intermediate in the development of pharmaceuticals and agrochemicals.[1] Its unique structure, featuring both an amide functional group and a terminal double bond, imparts a range of chemical reactivities that make it a valuable building block in organic synthesis.[1][2] This guide provides a comprehensive overview of the physical and chemical properties of Pent-4-enamide, including detailed experimental protocols and visualizations to support research and development efforts.
Physical Properties
The physical characteristics of Pent-4-enamide have been determined through various experimental and computational methods. These properties are essential for its handling, storage, and application in synthetic procedures.
| Property | Value | Source |
| Molecular Formula | C₅H₉NO | [1][2][3][4][5] |
| Molecular Weight | 99.13 g/mol | [1][3][4] |
| Appearance | Colorless liquid with a pungent odor | [3] |
| Melting Point | 105-106 °C | |
| Boiling Point | 230.4°C at 760 mmHg | [3][6] |
| Density | 0.926 g/cm³ | [3][6] |
| Refractive Index | 1.445 | [3][6] |
| Flash Point | 93.1°C | [3][6] |
| Vapor Pressure | 0.0661 mmHg at 25°C | [3] |
| Solubility | Soluble in water and organic solvents.[3] Estimated at 5-15 mg/mL in aqueous media at 25°C.[1] | [1][3] |
Chemical and Computational Properties
The chemical and computational properties of Pent-4-enamide provide insights into its behavior in chemical reactions and biological systems.
| Property | Value | Source |
| IUPAC Name | pent-4-enamide | [1][4] |
| CAS Number | 6852-94-4 | [1][3][4] |
| SMILES | C=CCCC(=O)N | [1][4] |
| InChI Key | DVFGVGYKHMQZJC-UHFFFAOYSA-N | [1][4] |
| XLogP3-AA | 0.2 | [4] |
| LogP | 1.58 | [1] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 1 | [4] |
| Rotatable Bond Count | 3 | [5] |
| Topological Polar Surface Area | 43.1 Ų | [4][5] |
| Complexity | 78.1 | [4][5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation of Pent-4-enamide.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : The vinyl protons adjacent to the double bond show characteristic chemical shifts. For derivatives like N-(4-methoxyphenyl)pent-4-enamide, these protons resonate between δ 5.85–5.91 ppm (multiplet, 1H) and δ 5.04–5.14 ppm (multiplet, 2H).[1]
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¹³C NMR : The carbonyl carbon of the amide group typically appears around δ 169–171 ppm.[1]
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Chemical Reactivity and Synthesis
Pent-4-enamide's reactivity is characterized by its amide and terminal alkene functionalities.[1]
Key Reactions:
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Hydrolysis : The amide bond can be hydrolyzed under acidic or basic conditions to yield pent-4-enoic acid and ammonia (B1221849).[1] Hydrolysis is slow under acidic conditions (pH 2-3) but proceeds at moderate rates in basic conditions (pH 9-12).[1]
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Addition Reactions : The terminal double bond can undergo various addition reactions.[1] For instance, it can react with hydrogen halides.[1]
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C–N Bond Formation : Pent-4-enamide can react with electrophiles in the presence of catalysts, such as palladium/copper, to form new C–N bonds.[1]
-
Cyclization : The compound exhibits notable cyclization regioselectivity in amidyl radical reactions.[1]
Synthesis Methods:
Several synthetic routes can be employed to produce Pent-4-enamide:
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Direct Amidation : This involves the reaction of pent-4-enoic acid with ammonia or an amine under dehydrating conditions.[1]
-
Alkene Hydroamidation : Transition metal catalysts can be used to synthesize Pent-4-enamide from an alkene and an amine in the presence of water.[1]
-
Reduction of Nitriles : Pent-4-enenitrile can be reduced using agents like lithium aluminum hydride to form Pent-4-enamide.[1]
Experimental Protocols
While specific, detailed experimental protocols from the literature are proprietary, the general methodologies for the synthesis of Pent-4-enamide can be outlined.
General Protocol for Direct Amidation:
-
Activation of Carboxylic Acid : Pent-4-enoic acid is dissolved in a suitable aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran). A coupling agent (e.g., dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) and an activating agent (e.g., N-hydroxysuccinimide (NHS)) are added, and the mixture is stirred at 0°C.
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Amine Addition : A solution of ammonia or the desired amine in the same solvent is added dropwise to the activated carboxylic acid mixture.
-
Reaction : The reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight.
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Workup and Purification : The reaction mixture is filtered to remove any precipitated urea (B33335) byproduct. The filtrate is washed sequentially with a weak acid solution, a weak base solution, and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the synthesis and purification of Pent-4-enamide via the direct amidation route.
Caption: Generalized workflow for the synthesis of Pent-4-enamide.
Safety Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Pent-4-enamide is associated with the following hazards:
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H315 : Causes skin irritation.[4]
-
H319 : Causes serious eye irritation.[4]
-
H335 : May cause respiratory irritation.[4]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.[4]
